molecular formula C13H9ClN4OS2 B2964772 2-((3-chlorophenyl)amino)-N-(thiazol-2-yl)thiazole-4-carboxamide CAS No. 1203124-03-1

2-((3-chlorophenyl)amino)-N-(thiazol-2-yl)thiazole-4-carboxamide

Cat. No.: B2964772
CAS No.: 1203124-03-1
M. Wt: 336.81
InChI Key: DRQMONJBPQECFJ-UHFFFAOYSA-N
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Description

2-((3-chlorophenyl)amino)-N-(thiazol-2-yl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C13H9ClN4OS2 and its molecular weight is 336.81. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity in Dyeing Polyester Fibers

A study by Khalifa et al. (2015) explored the synthesis of novel heterocyclic aryl monoazo organic compounds, including derivatives of thiazole, for dyeing polyester fibers. These compounds exhibited high efficiency in vitro for antioxidant, antitumor activity against Ehrlich ascites carcinoma cell line, and antimicrobial activity against various pathogenic bacteria and fungi. The study suggests that colored polyester fibers dyed with these compounds could be applied as sterile and/or biologically active fabrics in various life applications, highlighting a potential application in the textile industry and biomedical field (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

Corrosion Inhibition

Kaya et al. (2016) conducted a study on the corrosion inhibition performances of certain thiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, against corrosion of iron. Through density functional theory calculations and molecular dynamics simulations, the study provides theoretical data supporting the experimental inhibition efficiency results previously reported. This work suggests that thiazole derivatives can be effective corrosion inhibitors for protecting metal surfaces, presenting an application in the field of materials science and engineering (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).

Antimicrobial and Antifungal Activities

Research by Kubba and Rahim (2018) on the synthesis and characterization of new two-amino-4-(4-chlorophenyl) thiazole derivatives demonstrated these compounds' antimicrobial activity against several Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species. This suggests their potential use in developing new antimicrobial agents, emphasizing the compound's role in addressing microbial resistance issues (Kubba & Rahim, 2018).

Anticancer Activity

A study on the synthesis and evaluation of thiazole-5-carboxamide derivatives for their anticancer activity against various cell lines found that certain derivatives exhibit significant activity, particularly those with 4-chloro-2-methylphenyl amido substitution. This research opens the possibility of utilizing thiazole derivatives in the development of anticancer drugs, contributing to the ongoing search for more effective cancer treatments (Cai, Liu, Li, Wei-li, Liu, & Sun, 2016).

Properties

IUPAC Name

2-(3-chloroanilino)-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4OS2/c14-8-2-1-3-9(6-8)16-13-17-10(7-21-13)11(19)18-12-15-4-5-20-12/h1-7H,(H,16,17)(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQMONJBPQECFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC(=CS2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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